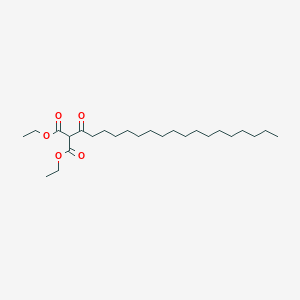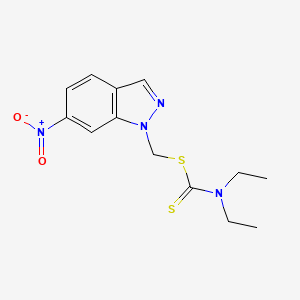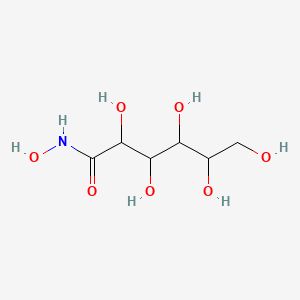
N,2,3,4,5,6-hexahydroxyhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,3,4,5,6-hexahydroxyhexanamide is a compound characterized by the presence of six hydroxyl groups attached to a hexane backbone, with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3,4,5,6-hexahydroxyhexanamide typically involves the hydroxylation of hexanamide. One common method is the catalytic oxidation of hexanamide using strong oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,2,3,4,5,6-hexahydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of halogenated hexanamide derivatives.
Scientific Research Applications
N,2,3,4,5,6-hexahydroxyhexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,2,3,4,5,6-hexahydroxyhexanamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Hexahydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Hexahydroxyhexane: Lacks the amide group, making it less reactive in certain chemical reactions.
Hexahydroxyhexylamine: Contains an amine group instead of an amide, leading to different chemical properties.
Uniqueness
N,2,3,4,5,6-hexahydroxyhexanamide is unique due to the presence of both multiple hydroxyl groups and an amide group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
24758-69-8 |
|---|---|
Molecular Formula |
C6H13NO7 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N,2,3,4,5,6-hexahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO7/c8-1-2(9)3(10)4(11)5(12)6(13)7-14/h2-5,8-12,14H,1H2,(H,7,13) |
InChI Key |
RMRPUORFNOLLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(=O)NO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


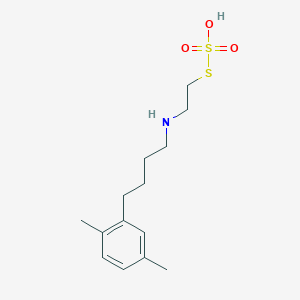
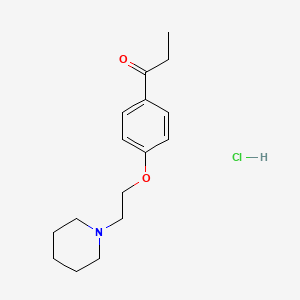
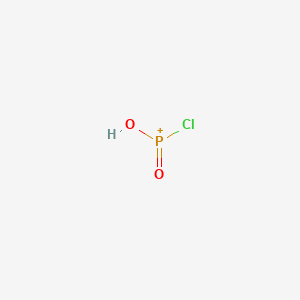
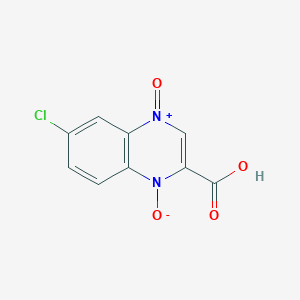
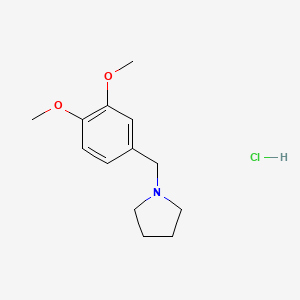

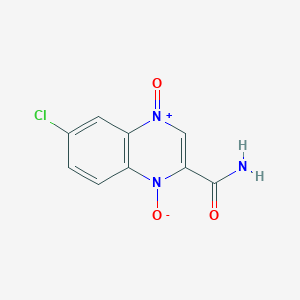
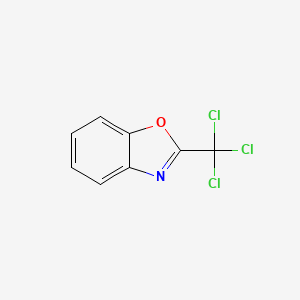
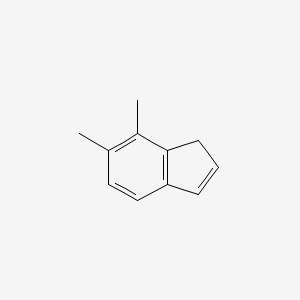
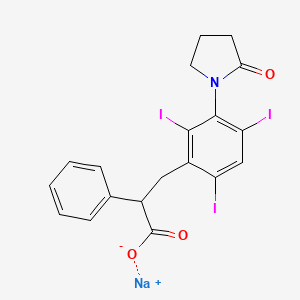
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
